molecular formula C10H9N3O2S2 B4977529 N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide

Cat. No. B4977529
M. Wt: 267.3 g/mol
InChI Key: JKFQODJGOZLIPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-thiadiazoline derivatives, closely related to the compound of interest, involves various synthetic methods. These heterocyclic compounds are primarily obtained from the cyclization reactions of thiosemicarbazone under diverse conditions. Their synthesis focuses on generating compounds with significant biological activities against various microbial strains (Yusuf & Jain, 2014).

Molecular Structure Analysis

1,3,4-Thiadiazole derivatives demonstrate a broad spectrum of pharmacological activities, attributed to their unique molecular structure. These activities are influenced by the presence of -S-C=N- and -CO–NH- moieties. The structural modifications in thiadiazolines and related compounds enhance their activity profile, making them valuable in medicinal chemistry (Lelyukh et al., 2023).

Chemical Reactions and Properties

The reactivity of thiadiazolines involves interactions with C- and N-nucleophiles, leading to the formation of a wide range of compounds including amides, pyrrolones, and furopyridines. These reactions are dependent on the initial reagents' structure, the nucleophilic agent's strength, and the conditions of the reaction (Kamneva et al., 2018).

Physical Properties Analysis

Although specific studies on the physical properties of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide are not directly mentioned, the physical properties of thiadiazoline derivatives and similar compounds can be inferred through synthesis and molecular analysis. These properties include melting points, solubility, and crystalline structure, which are critical for their applications in various fields.

Chemical Properties Analysis

The chemical properties of thiadiazoline derivatives are characterized by their significant biological activities, which include antimicrobial, antitubercular, and anticancer effects. These properties result from the thiadiazoline core and the structural modifications applied to enhance their biological activity (GobalaKrishnan et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some thiadiazole derivatives have demonstrated antimicrobial properties, potentially by interacting with bacterial cell walls or inhibiting key enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, handling of chemical compounds should always be done with appropriate safety measures, including the use of personal protective equipment .

properties

IUPAC Name

N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S2/c1-2-6-16-10-13-12-9(17-10)11-8(14)7-4-3-5-15-7/h2-5H,1,6H2,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFQODJGOZLIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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